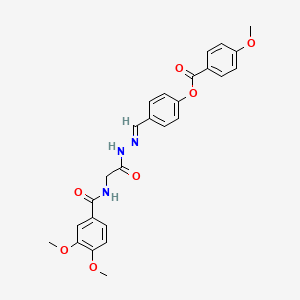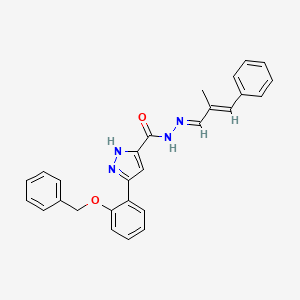![molecular formula C21H25N3OS B12018443 1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B12018443.png)
1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ciclohexil-3-[(E)-(3-fenilmetoxifenil)metilidenamino]tiourea es un compuesto orgánico que pertenece a la clase de las tioureas. Las tioureas son conocidas por sus diversas aplicaciones en varios campos, incluyendo la química medicinal, la agricultura y la ciencia de los materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-ciclohexil-3-[(E)-(3-fenilmetoxifenil)metilidenamino]tiourea normalmente implica la reacción de isotiocianato de ciclohexilo con un derivado de amina adecuado. La reacción se suele llevar a cabo en un disolvente como etanol o metanol en condiciones de reflujo. El producto se purifica entonces mediante técnicas de recristalización o cromatografía.
Métodos de Producción Industrial
Aunque los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría la ampliación de la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizada podrían emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-ciclohexil-3-[(E)-(3-fenilmetoxifenil)metilidenamino]tiourea puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: La parte de tiourea puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El compuesto puede reducirse para formar aminas o tioles correspondientes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar agentes halogenantes, agentes nitrantes o agentes sulfonantes en condiciones adecuadas.
Principales Productos Formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Aminas o tioles.
Sustitución: Derivados halogenados, nitrados o sulfonados.
Aplicaciones Científicas De Investigación
1-ciclohexil-3-[(E)-(3-fenilmetoxifenil)metilidenamino]tiourea tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación y como reactivo en síntesis orgánica.
Biología: Se investiga su potencial como inhibidor enzimático o como sonda para estudiar vías biológicas.
Medicina: Se exploran sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas, antivirales y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 1-ciclohexil-3-[(E)-(3-fenilmetoxifenil)metilidenamino]tiourea implica su interacción con objetivos moleculares específicos. La parte de tiourea puede formar enlaces de hidrógeno y coordinarse con iones metálicos, influyendo en diversas vías biológicas y químicas. Los anillos aromáticos del compuesto también pueden participar en interacciones π-π, modulando aún más su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-ciclohexil-3-fenilurea
- 1-ciclohexil-3-fenil-2-tiourea
- 1,3-difenilurea
Singularidad
1-ciclohexil-3-[(E)-(3-fenilmetoxifenil)metilidenamino]tiourea destaca por su combinación única de un grupo ciclohexilo, un grupo fenilmetoxifenilo y una parte de tiourea. Esta disposición estructural confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C21H25N3OS |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H25N3OS/c26-21(23-19-11-5-2-6-12-19)24-22-15-18-10-7-13-20(14-18)25-16-17-8-3-1-4-9-17/h1,3-4,7-10,13-15,19H,2,5-6,11-12,16H2,(H2,23,24,26)/b22-15+ |
Clave InChI |
AFGIQMNQHRKDPO-PXLXIMEGSA-N |
SMILES isomérico |
C1CCC(CC1)NC(=S)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)NC(=S)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018366.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12018374.png)

![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12018396.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018401.png)

![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B12018412.png)

![6-(3-bromophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12018428.png)

![2-Methoxy-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12018435.png)


